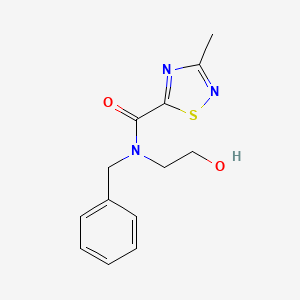

N-benzyl-N-(2-hydroxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-N-(2-hydroxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c1-10-14-12(19-15-10)13(18)16(7-8-17)9-11-5-3-2-4-6-11/h2-6,17H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSEWCMKCLHXXOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)C(=O)N(CCO)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(2-hydroxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide typically involves the following steps:

-

Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions.

-

Introduction of the Benzyl and Hydroxyethyl Groups: : The benzyl group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with a suitable nucleophile. The hydroxyethyl group is typically introduced through the reaction of an appropriate alcohol with a suitable electrophile.

-

Final Coupling: : The final step involves coupling the synthesized thiadiazole ring with the benzyl and hydroxyethyl groups under controlled conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Aldehydes or carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-benzyl-N-(2-hydroxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for the development of new therapeutic agents. Research has indicated its potential in antimicrobial, antifungal, and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or unique electronic properties.

Mechanism of Action

The mechanism of action of N-benzyl-N-(2-hydroxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the thiadiazole ring can interact with metal ions or other electron-rich centers. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analog: N-[(2-methoxyphenyl)methyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide

- Key Differences :

- The benzyl group in the target compound is replaced with a 2-methoxybenzyl group.

- The hydroxyethyl chain is absent, reducing hydrophilicity.

- Impact on Properties :

Structural Analog: N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide

- Key Differences :

- The 1,2,4-thiadiazole core is replaced with a 1,2-oxazole ring.

- A 4-fluorobenzothiazole group substitutes the hydroxyethyl chain.

- Impact on Properties: The oxazole ring may alter electronic properties and binding affinity to biological targets. Molecular weight: 371.40 g/mol (C₁₉H₁₄FN₃O₂S).

Data Table: Comparative Analysis of Thiadiazole Derivatives

Biological Activity

N-benzyl-N-(2-hydroxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring which is known for its diverse biological activities. The presence of the carboxamide group enhances its solubility and reactivity, allowing it to interact with various biological targets. The molecular formula of the compound is , and its molecular weight is approximately 284.35 g/mol.

Thiadiazole derivatives exhibit a variety of mechanisms through which they exert their biological effects:

- Enzyme Inhibition : Many thiadiazole compounds inhibit key enzymes involved in cellular processes. For instance, they can interact with kinases, which play critical roles in signaling pathways.

- Antimicrobial Activity : Thiadiazoles have shown efficacy against various bacteria and fungi, potentially through disruption of cell membrane integrity or inhibition of metabolic pathways.

- Anticancer Properties : Some studies suggest that thiadiazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways associated with cell growth and survival.

Antimicrobial Activity

Research indicates that N-benzyl-N-(2-hydroxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide exhibits significant antimicrobial properties. It has been tested against both Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines were recorded at approximately 25 µM and 30 µM respectively.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound against a panel of resistant bacterial strains. Results indicated that it effectively inhibited biofilm formation in Staphylococcus aureus, which is critical for treating infections associated with medical devices.

- Anticancer Mechanism : Research reported in Cancer Letters investigated the apoptosis-inducing effects of the compound on MCF-7 cells. Flow cytometry analysis showed an increase in sub-G1 phase cells, indicating apoptosis, alongside increased caspase-3 activity.

Pharmacokinetics

The pharmacokinetic profile of N-benzyl-N-(2-hydroxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide suggests good absorption with moderate bioavailability. The compound's lipophilicity contributes to its ability to cross cellular membranes effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.